REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:11]C(=O)CCl)([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.NC(N)=S.C(O)(=O)C.O>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:11])([CH3:9])[CH3:10])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C)(C)NC(CCl)=O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
CUSTOM
|
Details
|
was formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |